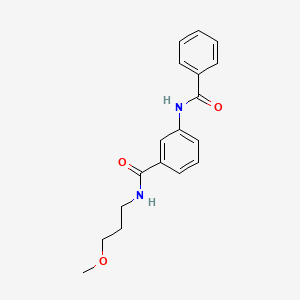

3-benzamido-N-(3-methoxypropyl)benzamide

Descripción

Propiedades

IUPAC Name |

3-benzamido-N-(3-methoxypropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-23-12-6-11-19-17(21)15-9-5-10-16(13-15)20-18(22)14-7-3-2-4-8-14/h2-5,7-10,13H,6,11-12H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKIEICCDZVDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Therapeutic Potential of N-Substituted Benzamides: A Focus on Neurological and Oncological Applications

Preamble: The Architectural Versatility of the Benzamide Scaffold

In the landscape of modern medicinal chemistry, the N-substituted benzamide scaffold stands out as a remarkably versatile and privileged structure. Its inherent ability to engage in various non-covalent interactions, coupled with the synthetic tractability that allows for fine-tuning of its physicochemical properties, has led to the development of a multitude of clinically relevant and investigational therapeutic agents. This guide delves into the core therapeutic potential of N-substituted benzamides, with a specific focus on their applications in neurodegenerative diseases and oncology. While direct extensive research on every conceivable derivative, such as the hypothetical 3-benzamido-N-(3-methoxypropyl)benzamide, may not be publicly available, the foundational principles derived from closely related analogues provide a robust framework for predicting and evaluating its potential.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms of action, key experimental protocols, and the overarching therapeutic promise of this chemical class.

Part 1: Core Mechanisms of Action in N-Substituted Benzamides

The therapeutic efficacy of N-substituted benzamides is rooted in their ability to modulate the activity of several key biological targets. The specific substitutions on the benzamide core dictate the target selectivity and pharmacological profile.

Enzyme Inhibition: A Dominant Modality

A significant number of N-substituted benzamides exert their therapeutic effects through the inhibition of critical enzymes.

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a well-established therapeutic strategy to enhance cholinergic neurotransmission. Several N-benzyl benzamide derivatives have demonstrated potent inhibitory activity against these enzymes.[1] For instance, certain derivatives have shown IC50 values in the sub-nanomolar range for BChE, highlighting their potential in advanced stages of Alzheimer's disease where BChE activity becomes more prominent.[1]

MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopaminergic signaling, which is beneficial in Parkinson's disease. Novel benzamide-hydroxypyridinone hybrids have been designed as potent and selective MAO-B inhibitors.[2] This multi-targeting approach, combining MAO-B inhibition with iron chelation, addresses both neurotransmitter depletion and oxidative stress, two critical pathological features of neurodegenerative disorders.[2]

N-substituted benzamides are a prominent class of HDAC inhibitors.[3] By inhibiting HDACs, these compounds induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes that have been silenced in cancer cells. This epigenetic modulation can trigger cell cycle arrest, differentiation, and apoptosis in malignant cells.

Receptor Modulation: Fine-Tuning Neuronal Circuits

Substituted benzamides are well-known for their interaction with dopamine and serotonin receptors in the central nervous system.[3][4]

Compounds like amisulpride and sulpiride are selective antagonists of dopamine D2 and D3 receptors.[5] This mechanism is central to their efficacy as atypical antipsychotics for schizophrenia, particularly in addressing the negative symptoms.[5][6] At lower doses, the selective blockade of presynaptic D2/D3 autoreceptors is thought to enhance dopamine transmission, contributing to their antidepressant effects in conditions like dysthymia.[5][6]

Part 2: Preclinical Evaluation Workflow for Novel N-Substituted Benzamides

The journey of a novel N-substituted benzamide from synthesis to a potential clinical candidate involves a rigorous preclinical evaluation process.

Synthesis and Characterization

The synthesis of N-substituted benzamides typically involves the coupling of a substituted benzoic acid with an appropriate amine using standard peptide coupling reagents or by converting the benzoic acid to a more reactive acyl chloride.[7]

Caption: General synthetic workflow for N-substituted benzamides.

In Vitro Efficacy and Selectivity Profiling

A crucial first step is to determine the inhibitory potency (IC50) of the synthesized compounds against their intended enzyme targets.

Experimental Protocol: Determination of Cholinesterase Inhibition

-

Objective: To quantify the in vitro inhibitory activity of a test compound against AChE and BChE.

-

Materials:

-

Test compound (e.g., a novel N-substituted benzamide)

-

Recombinant human AChE and BChE

-

Acetylthiocholine (ATC) and butyrylthiocholine (BTC) as substrates

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate buffer.

-

In a 96-well plate, add the enzyme solution (AChE or BChE) to each well.

-

Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATC for AChE, BTC for BChE) and DTNB to each well.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

-

For compounds targeting neurotransmitter receptors, binding affinity (Ki) and functional activity (e.g., agonist or antagonist) are determined.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

-

Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

-

Radioligand (e.g., [3H]-Spiperone).

-

Test compound.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a reaction tube, combine the cell membranes, radioligand, and varying concentrations of the test compound.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound and free radioligand.

-

Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Cellular and In Vivo Models

Promising compounds from in vitro assays are advanced to cellular and animal models to assess their efficacy and safety.

Part 3: Therapeutic Applications and Supporting Data

Neurodegenerative Diseases

The multi-faceted nature of neurodegenerative diseases necessitates multi-target-directed ligands, a role for which N-substituted benzamides are well-suited.

Caption: Multi-target approach of N-substituted benzamides in neurodegeneration.

Table 1: Inhibitory Activities of Representative Benzamide Derivatives

| Compound Class | Target | IC50 | Reference |

| N-benzyl benzamides | Butyrylcholinesterase (BChE) | Sub-nanomolar to nanomolar | [1] |

| Benzamide-hydroxypyridinone hybrids | Monoamine Oxidase B (MAO-B) | 68.4 nM (for compound 8g) | [2] |

Oncology

The epigenetic-modifying properties of benzamide-based HDAC inhibitors place them at the forefront of novel cancer therapeutics.

Caption: Mechanism of action for benzamide-based HDAC inhibitors.

Part 4: Future Directions and Concluding Remarks

The N-substituted benzamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Multi-target-directed ligands: Designing single molecules that can modulate multiple pathways involved in complex diseases like Alzheimer's.

-

Pharmacokinetic optimization: Improving properties such as blood-brain barrier penetration for CNS-targeted therapies.

-

Biomarker-guided development: Identifying patient populations most likely to respond to specific benzamide-based therapies.

References

-

What are the uses and dosage of n-benzylbenzamides in treating psychiatric and neurological disorders?. Dr.Oracle. [Link]

-

The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. [Link]

-

N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

-

Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. PubMed Central. [Link]

Sources

- 1. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. pdf.benchchem.com [pdf.benchchem.com]

How to dissolve 3-benzamido-N-(3-methoxypropyl)benzamide for cell culture

An expert guide to preparing 3-benzamido-N-(3-methoxypropyl)benzamide for robust and reproducible results in cell-based assays. This document provides a detailed protocol and scientific rationale for the effective dissolution and application of this compound in a research setting.

Introduction: The Critical First Step in Cell-Based Assays

3-benzamido-N-(3-methoxypropyl)benzamide belongs to the broader class of benzamide compounds, which are of significant interest in pharmacological research. The reliability and reproducibility of any in vitro study involving such small molecules hinge on the proper preparation of the compound. Aggregation or precipitation of the test compound can lead to inaccurate and misleading results. This guide offers a comprehensive protocol for the dissolution of 3-benzamido-N-(3-methoxypropyl)benzamide, ensuring its bioavailability in cell culture media for accurate downstream analysis.

Physicochemical Properties and Solvent Selection

Benzamide and its derivatives are frequently characterized by their low solubility in aqueous solutions.[1] The molecular structure of 3-benzamido-N-(3-methoxypropyl)benzamide suggests a hydrophobic nature, making direct dissolution in cell culture media impractical. Therefore, a two-step dissolution process is recommended, which involves preparing a high-concentration stock solution in an organic solvent, followed by dilution to the final working concentration in the aqueous cell culture medium.[2]

Choice of Solvent:

For compounds like 3-benzamido-N-(3-methoxypropyl)benzamide, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[2][3] DMSO is a highly polar aprotic solvent with a remarkable ability to dissolve a wide range of organic compounds, including those with poor aqueous solubility.[3] It is miscible with water and generally well-tolerated by most cell lines at low concentrations (typically ≤0.5% v/v).[4] It is crucial to use anhydrous DMSO, as moisture contamination can decrease the solubility of the compound.[5]

Ethanol can also be considered as a solvent.[2][5] However, it may have more pronounced cytotoxic effects on certain cell lines compared to DMSO.[4] Therefore, a careful evaluation of solvent toxicity on the specific cell line being used is always recommended.

Solubility Summary of Related Compounds:

| Compound Class | Recommended Solvents | General Observations |

| Benzamides | DMSO, Ethanol | Generally have low solubility in water.[1] |

| Hydrophobic/Lipophilic Compounds | DMSO | DMSO is a standard choice for creating stock solutions for cell culture.[4] |

Experimental Protocol: From Powder to Working Solution

This protocol details the steps for preparing a high-concentration stock solution of 3-benzamido-N-(3-methoxypropyl)benzamide and its subsequent dilution for use in cell culture experiments.

Materials:

-

3-benzamido-N-(3-methoxypropyl)benzamide (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heating block (optional)

-

Sterile cell culture medium, pre-warmed to 37°C

-

Penicillin-Streptomycin solution (optional, but recommended)[2]

Workflow Diagram:

Caption: Workflow for dissolving 3-benzamido-N-(3-methoxypropyl)benzamide.

Step-by-Step Method:

Part 1: Preparing a High-Concentration Stock Solution (e.g., 10 mM)

-

Calculate the required amount of solvent. To prepare a 10 mM stock solution, you will need to know the molecular weight (MW) of 3-benzamido-N-(3-methoxypropyl)benzamide. Use the following formula:

Volume of DMSO (in L) = [Mass of compound (in g) / MW of compound (in g/mol )] / 0.010 (mol/L)

Example: If the MW is 328.4 g/mol and you have 5 mg of the compound: Volume of DMSO (in µL) = [(0.005 g / 328.4 g/mol ) / 0.010 mol/L] * 1,000,000 = 1522.5 µL

-

Dissolve the compound. Add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed compound.

-

Ensure complete dissolution. Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[2] Visually inspect the solution against a light source to ensure no solid particles remain.

-

Sterilization (Optional but Recommended). While DMSO itself is hostile to microbial growth, for sensitive applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.[2]

-

Aliquot and store. Dispense the stock solution into smaller, sterile, single-use aliquots to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to 3 months.[2]

Part 2: Preparing the Working Solution in Cell Culture Medium

-

Determine the final concentration. Decide on the final concentration of the compound needed for your experiment (e.g., 10 µM).

-

Thaw the stock solution. Remove one aliquot of the stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

-

Dilute into culture medium. Pre-warm your cell culture medium to 37°C. To minimize precipitation, add the required volume of the DMSO stock solution directly to the pre-warmed medium and immediately vortex or pipette up and down to mix thoroughly.[2] It is common for some precipitation to occur initially, which should redissolve with mixing.[2]

Calculation for a 1:1000 dilution (10 mM stock to 10 µM working solution): Add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium.

-

Solvent Control. It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your treated samples (e.g., 0.1% v/v).

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Compound does not dissolve in DMSO | Insufficient solvent; low-quality or wet DMSO; compound has very low solubility. | Increase the volume of DMSO to make a lower concentration stock. Use fresh, anhydrous DMSO.[5] Apply gentle heat (37°C) or sonication.[2] |

| Precipitation upon dilution in media | The compound's solubility limit in the aqueous medium is exceeded. | Ensure the final DMSO concentration is sufficient to maintain solubility. Vortex or sonicate the diluted solution briefly.[2] Prepare an intermediate dilution in a mix of medium and DMSO before the final dilution. |

| Cell toxicity or unexpected effects | The final concentration of DMSO is too high; the compound itself is cytotoxic at the tested concentration. | Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration is below this limit (typically <0.5%).[4] |

References

-

Reddit. (2024). Looking for suggestions to dissolve benzamide derivatives. [Online] Available at: [Link]

-

U.S. Environmental Protection Agency. Benzamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-4-[2-(methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-. [Online] Available at: [Link]

-

Cheméo. Benzamide, 3-methoxy-N-propyl-. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of Benzamide, 3-methoxy-N-(3-methoxybenzoyl)-N-3-methylbutyl. [Online] Available at: [Link]

-

PubChem. Benzamide. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of Benzamide, 3-methoxy-N-(3-methoxybenzoyl)-N-butyl-. [Online] Available at: [Link]

-

ResearchGate. How to dissolve a lipophilic compund in media?. [Online] Available at: [Link]

-

PubChemLite. Benzamide, p-amino-n-(3-(diethylamino)propyl)-n-(p-methoxybenzyl)-, hydrochloride. [Online] Available at: [Link]

-

Mapa, S.T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Online] Available at: [Link]

-

Wikipedia. Benzamide. [Online] Available at: [Link]

-

ResearchGate. In cell culture, what is the appropriate solvent for a drug other than DMSo?. [Online] Available at: [Link]

-

PubChem. 3-fluoro-N-(3-methoxypropyl)benzamide. [Online] Available at: [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Online] Available at: [Link]

-

ResearchGate. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. [Online] Available at: [Link]

-

Drozdowska, D., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Int J Mol Sci. 24(21):15609. [Online] Available at: [Link]

-

PubMed. (2014). Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. [Online] Available at: [Link]

-

ResearchGate. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. [Online] Available at: [Link]

Sources

A Guide to the Crystallographic Analysis of Benzamide Derivatives: A Comparative Study Featuring 3-benzamido-N-(3-methoxypropyl)benzamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of determining and analyzing the crystal structure of benzamide derivatives, with a specific focus on 3-benzamido-N-(3-methoxypropyl)benzamide. While, as of the time of this publication, the specific crystal structure for 3-benzamido-N-(3-methoxypropyl)benzamide has not been deposited in publicly available crystallographic databases, this guide will serve as a robust framework for its future analysis. We will delve into the established methodologies for crystal structure determination, present a comparative analysis of structurally related benzamide compounds for which crystallographic data is available, and offer insights into the anticipated structural features of the target molecule.

The Critical Role of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms in a molecule, or its crystal structure, is a cornerstone of modern drug design and development. This information provides invaluable insights into a compound's physicochemical properties, including solubility, stability, and bioavailability. Furthermore, understanding the precise conformation of a molecule is paramount for elucidating its mechanism of action and for designing more potent and selective analogs. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of small molecules.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process that begins with the growth of high-quality single crystals. The following workflow outlines the typical steps involved. The rationale behind each step is crucial for ensuring the collection of high-quality, reliable data.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Causality in Experimental Choices:

-

Purification: The purity of the compound is paramount. Impurities can inhibit crystal growth or lead to disordered structures, making data analysis impossible.

-

Crystal Growth: The choice of solvent and crystallization technique is often empirical but guided by the solubility of the compound. The goal is to achieve slow, controlled precipitation, which favors the formation of large, well-ordered single crystals.

-

Data Collection: The temperature of data collection is a critical parameter. Low temperatures (e.g., 100-173 K) are often used to minimize thermal motion of the atoms, resulting in a more precise structure determination.[1]

-

Structure Solution and Refinement: This computational phase involves determining the initial positions of the atoms and then refining these positions to best fit the experimental diffraction data. The final refined structure is then rigorously validated against established crystallographic standards.

Comparative Analysis of Related Benzamide Structures

In the absence of a determined crystal structure for 3-benzamido-N-(3-methoxypropyl)benzamide, we can gain valuable predictive insights by examining the crystal structures of closely related benzamide derivatives. The following table summarizes key crystallographic parameters for a selection of such compounds.

| Compound Name | Formula | Crystal System | Space Group | Key Torsional Angles (°) | Intermolecular Interactions |

| N-(5-Cyanononan-5-yl)benzamide | C₁₇H₂₄N₂O | Orthorhombic | Pbca | Dihedral angle between phenyl and amide group: 19.504(4) | N-H···O and C-H···O hydrogen bonds forming chains.[2] |

| N-[4-(trifluoromethyl)phenyl]benzamide | C₁₄H₁₀F₃NO | Triclinic | P-1 | Dihedral angle between aryl rings: ~60 | N-H···O hydrogen bonding and π-stacking.[1] |

| N-(4-methoxyphenyl)benzamide | C₁₄H₁₃NO₂ | Monoclinic | P2₁/c | Dihedral angle between aryl rings: ~67.4 | N-H···O hydrogen bonding.[1] |

| 4-methoxy-N-phenylbenzamide | C₁₄H₁₃NO₂ | Triclinic | P-1 | Dihedral angle between benzene rings: 65.18(4) | Inter-amide N-H···O hydrogen bonds generating chains.[3] |

This comparative data highlights some common structural motifs in benzamides. The presence of N-H···O hydrogen bonds is a recurring feature, often dictating the packing of the molecules in the crystal lattice. The relative orientation of the aromatic rings, described by the dihedral angles, is also a key conformational parameter that can be influenced by crystal packing forces.

Anticipated Structural Features of 3-benzamido-N-(3-methoxypropyl)benzamide

Based on the analysis of related structures, we can hypothesize some of the likely structural features of 3-benzamido-N-(3-methoxypropyl)benzamide.

Figure 2: Key structural features of 3-benzamido-N-(3-methoxypropyl)benzamide.

We can anticipate the following:

-

Hydrogen Bonding: The presence of two amide groups provides both hydrogen bond donors (N-H) and acceptors (C=O), making intermolecular hydrogen bonding highly probable. This is likely to be a dominant factor in the crystal packing.

-

Conformational Flexibility: The N-(3-methoxypropyl) group introduces a degree of conformational flexibility. The torsion angles within this chain will be influenced by the steric and electronic environment in the crystal.

-

Aromatic Interactions: The two benzoyl rings may engage in π-π stacking interactions, further stabilizing the crystal structure. The relative orientation of these rings will be a key structural descriptor.

Conclusion and Future Directions

While the crystal structure of 3-benzamido-N-(3-methoxypropyl)benzamide remains to be determined, a comprehensive framework for its analysis can be established through the study of related compounds and established crystallographic methodologies. The experimental workflow detailed in this guide provides a clear path for obtaining high-quality single crystals and solving the structure. The comparative analysis of known benzamide structures offers valuable predictive power, suggesting that hydrogen bonding and conformational flexibility will be key determinants of the final crystal structure. The future determination and deposition of this crystal structure will be a valuable addition to the scientific literature, providing crucial data for researchers in medicinal chemistry and materials science.

References

-

Song, X., & Li, W. (2023). N-(5-Cyanononan-5-yl)benzamide. IUCrData, 8(7), x230639. [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

-

Ren, Z., Raza, A., & Zhou, M. (2010). 4-Methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2521. [Link]

-

Zhu, Q., Bu, X.-H., & Li, H.-J. (2011). N-(4-Methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1733. [Link]

-

Gowda, B. T., Kozisek, J., & Fuess, H. (2003). Structure of N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 59(5), o565-o566. [Link]

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

-

Spek, A. L. (2020). PLATON SQUEEZE: a tool for the analysis of the disordered solvent content in crystal structures. Acta Crystallographica Section C: Structural Chemistry, 76(4), 340-346. [Link]

-

Jasinski, J. P., Golen, J. A., Spencer, L., & Butcher, R. J. (2016). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 12), 1014–1022. [Link]

-

Song, X., & Li, W. (2023). N-(5-Cyanononan-5-yl)benzamide. IUCrData, 8(7), x230639. [Link]

-

Ren, Z., Raza, A., & Zhou, M. (2010). 4-Methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2521. [Link]

Sources

- 1. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.